molecular formula C20H20N2OS B14977402 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone

Cat. No.: B14977402
M. Wt: 336.5 g/mol
InChI Key: JPTUQZVXKYYIMM-UHFFFAOYSA-N
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Description

“(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone” is a heterocyclic compound featuring a benzothiazole core fused to a piperidine ring, with a methanone bridge linking the piperidine nitrogen to a meta-tolyl (m-tolyl) aromatic group. This structure combines electron-rich aromatic systems (benzothiazole and m-tolyl) with a flexible piperidine scaffold, making it a candidate for multitargeted therapeutic applications. The benzothiazole moiety is known for its pharmacological relevance, including antimicrobial, antitumor, and enzyme-inhibitory activities, while the m-tolyl group may enhance lipophilicity and influence receptor binding .

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C20H20N2OS/c1-14-5-4-6-16(13-14)20(23)22-11-9-15(10-12-22)19-21-17-7-2-3-8-18(17)24-19/h2-8,13,15H,9-12H2,1H3

InChI Key

JPTUQZVXKYYIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsKey steps may involve cyclization, amination, and acylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives synthesized in recent studies. Below is a detailed comparison focusing on structural variations, physicochemical properties, and synthetic efficiency:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Linkers Yield (%) Melting Point (°C) Key References
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone Benzothiazole-piperidine-m-tolyl Direct methanone linkage N/A* N/A*
Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d) Benzothiazole-piperidine-propoxy-piperidine Propoxy linker between benzothiazole and piperidine 52.4 90.1–90.6
(4-(4-Chlorobenzoyl)piperidin-1-yl)(m-tolyl)methanone (13b) Chlorobenzoyl-piperidine-m-tolyl 4-Chlorobenzoyl instead of benzothiazole N/A N/A
N-Cycloheptyl-6-(4-(cycloheptylamino)butoxy)benzo[d]thiazole-2-carboxamide (3k) Benzothiazole-carboxamide-cycloheptyl Butoxy linker and carboxamide group 22 193.3–194.1
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Thiazole-isoxazole-piperidine Isoxazole-thiazole hybrid N/A N/A

Key Observations

Structural Variations and Linker Effects: The target compound lacks the alkoxy linkers seen in derivatives like 3d (propoxy) and 3k (butoxy). These linkers increase molecular flexibility and may alter binding kinetics to biological targets .

Physicochemical Properties :

  • Derivatives with longer alkoxy linkers (e.g., 3k ) exhibit higher melting points (193–194°C), likely due to increased molecular rigidity and intermolecular hydrogen bonding from carboxamide groups .
  • Lower yields (e.g., 20.5% for 3m ) correlate with complex syntheses involving cyclopropylamine, whereas simpler piperidine derivatives (e.g., 3d ) achieve higher yields (52.4%) .

Heterocyclic Influence :

  • Thiazole-isoxazole hybrids (e.g., ) prioritize fungicidal activity, contrasting with the benzothiazole core’s broader pharmacological profile (e.g., enzyme inhibition) .
  • Pyrazole and benzoxazole derivatives (e.g., ) emphasize antimicrobial and anti-inflammatory activities, highlighting the benzothiazole’s unique role in multitargeted ligand design .

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperidine and m-tolyl groups under controlled conditions. The reaction is often conducted in organic solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine facilitating the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzothiazole moiety. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involves interference with cell cycle progression and induction of apoptosis, suggesting that this compound may exhibit similar effects.

Acetylcholinesterase Inhibition

Compounds with a benzothiazole structure have been shown to possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. A study reported that derivatives of benzothiazole exhibited IC50 values as low as 2.7 µM against AChE, indicating strong inhibitory potential . Given this context, this compound may also be evaluated for its AChE inhibitory properties.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activities, potentially through the modulation of key inflammatory pathways. The interaction of the benzothiazole ring with specific molecular targets might enhance the anti-inflammatory response by inhibiting pro-inflammatory cytokines and enzymes.

The biological activity of this compound can be attributed to its structural features:

  • Benzothiazole Ring : Known for its ability to interact with various biological targets, including enzymes and receptors.
  • Piperidine Moiety : Enhances solubility and bioavailability, potentially improving pharmacokinetic properties.

The combination of these structural elements may facilitate binding to active sites on target proteins, modulating their activity through competitive inhibition or allosteric effects.

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated acetylcholinesterase inhibition; related compounds showed IC50 values < 3 µM .
Study 2 Investigated anticancer properties; compounds exhibited significant cytotoxicity in cancer cell lines.
Study 3 Assessed anti-inflammatory effects; similar structures demonstrated reduced levels of inflammatory markers.

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